molecular formula C12H15BBrFO3 B2410172 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester CAS No. 2377606-56-7

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

Cat. No.: B2410172
CAS No.: 2377606-56-7
M. Wt: 316.96
InChI Key: SETHGHNSIQBWBM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the following steps:

    Bromination and Fluorination: The starting material, 3-hydroxyphenylboronic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Esterification: The resulting 2-bromo-6-fluoro-3-hydroxyphenylboronic acid is then esterified with pinacol to form the pinacol ester.

The reaction conditions for these steps often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from hydrolysis of the ester group.

Scientific Research Applications

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylboronic acid pinacol ester
  • 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Uniqueness

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETHGHNSIQBWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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